(Z)-2-(2-chlorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
This compound is a benzofuro-oxazinone derivative featuring a (Z)-configured 2-chlorobenzylidene group at position 2 and a pyridin-2-ylmethyl substituent at position 6.
Properties
IUPAC Name |
(2Z)-2-[(2-chlorophenyl)methylidene]-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3/c24-19-7-2-1-5-15(19)11-21-22(27)17-8-9-20-18(23(17)29-21)13-26(14-28-20)12-16-6-3-4-10-25-16/h1-11H,12-14H2/b21-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPWYHMSRBSBIO-NHDPSOOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=CC=C4Cl)C3=O)OCN1CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4Cl)/C3=O)OCN1CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and synthetic routes.
Substituent Variations in Benzylidene-Oxazinone Derivatives
Key Observations :
- Steric Effects : The pyridin-2-ylmethyl group in the target compound may create steric hindrance distinct from the pyridin-4-ylmethylene group in , altering binding site accessibility .
- Thermal Stability: Compounds with rigid fused-ring systems (e.g., benzodithiazine in ) exhibit higher melting points (>300°C) compared to oxazinone derivatives, likely due to increased molecular planarity .
Spectroscopic and Spectrometric Trends
- IR Spectroscopy: Cyano (C≡N) and carbonyl (C=O) stretches are consistent across analogs (e.g., 2,209–2,235 cm⁻¹ for cyano in and ) .
- NMR : The target compound’s pyridin-2-ylmethyl group would likely exhibit distinct aromatic proton shifts (δ 7–8 ppm) compared to pyridin-4-ylmethylene analogs (e.g., δ 6.67–8.01 in ) .
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